molecular formula C9H9N3S B106705 3-Benzyl-1,2,4-thiadiazol-5-amine CAS No. 17467-27-5

3-Benzyl-1,2,4-thiadiazol-5-amine

Cat. No. B106705
CAS RN: 17467-27-5
M. Wt: 191.26 g/mol
InChI Key: BDPJUFWVJYJIEY-UHFFFAOYSA-N
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Description

3-Benzyl-1,2,4-thiadiazol-5-amine (BTDA) is a heterocyclic compound with a wide range of applications in the scientific research field. It has a unique structure, with a nitrogen atom bound to two sulfur atoms in a five-membered ring. It is a versatile compound with a wide range of properties and can be used in various applications such as synthesis, drug discovery, and biochemical research.

Scientific Research Applications

Antimicrobial Properties

Compounds derived from 1,3,4-thiadiazole have shown promising antimicrobial activities. For instance, derivatives such as N-benzyl-5-(4-fluorophenyl)- and N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amines demonstrated significant antimicrobial activities against a variety of microorganisms, suggesting their potential as novel antimicrobial agents (Malik & Patel, 2017).

Anticancer Activities

Several studies have focused on the anticancer activities of 1,3,4-thiadiazole derivatives. Notably, compounds like 5-benzyl-1,3,4-thiadiazol-2-amine derivatives have been synthesized and evaluated for their acetylcholinesterase-inhibition activities, with some showing potent anticancer properties against various cancer cell lines, highlighting their potential in cancer therapy (Zhu et al., 2016).

Enzyme Inhibition

The enzyme inhibition properties of 1,3,4-thiadiazole derivatives have also been explored, with some compounds exhibiting significant acetylcholinesterase-inhibition activities. This suggests their potential application in treating diseases associated with enzyme malfunction, such as Alzheimer's disease (Zhu et al., 2016).

Future Directions

Research on 1,3,4-thiadiazol-5-amine derivatives, including “3-Benzyl-1,2,4-thiadiazol-5-amine”, continues to be a promising area in medicinal chemistry due to their wide range of biological activities . Future studies may focus on further structural modifications of the thiadiazole ring to result in highly effective and less toxic compounds .

properties

IUPAC Name

3-benzyl-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c10-9-11-8(12-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPJUFWVJYJIEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345566
Record name 3-Benzyl-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17467-27-5
Record name 3-Benzyl-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-benzyl-1,2,4-thiadiazol-5-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

N-Chloro-2-phenyl-acetamidine (154 mg, 0.92 mmol) was dissolved in methanol (4.6 mL) and cooled to 0° C. then potassium thiocyanate (89 mg, 0.92 mmol) was added and it was stirred for 1 h. The mixture was diluted with ethyl acetate (50 mL), stirred for 5 min and filtered. The filtrate was evaporated in vacuo and the residue was purified by flash column chromatography (Merck silica gel 60, 40-63 μm; 50% ethyl acetate/hexanes) to afford 3-benzyl-[1,2,4]thiadiazol-5-ylamine (93 mg, 53%) as an off-white solid: H1-NMR (400 MHz, CDCl3) δ=4.02 (2H, s), 5.94 (2H, br), 7.28 (5H, m).
Name
N-Chloro-2-phenyl-acetamidine
Quantity
154 mg
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
solvent
Reaction Step One
Name
potassium thiocyanate
Quantity
89 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 3-benzyl-5-chloro-[1,2,4]thiadiazole (105 mg, 0.5 mmol) in ammonia (2 N in MeOH, 2 ml) was heated in a pressure tube at 50° C. for 5 h. The solvents were evaporated, the residue diluted with dichloromethane, the white solid (ammonium chloride) was filtered off, the filtrate was concentrated and then purified by silica gel chromatography using dichloromethane/methanol as eluent. The title compound was obtained as a light yellow liquid (40 mg, 41%). MS ISP (m/e): 192.1 (100) [(M+H)+].
Quantity
105 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Yield
41%

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